molecular formula C12H16BrNO B13221624 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol

3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol

Cat. No.: B13221624
M. Wt: 270.17 g/mol
InChI Key: UPXSLLBSSCNPTI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with 1,4-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial products .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-1-methylpyrrolidin-3-ol
  • 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-2-ol
  • 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-one

Comparison: Compared to its analogs, 3-(4-Bromophenyl)-1,4-dimethylpyrrolidin-3-ol exhibits unique reactivity due to the presence of both the bromophenyl and pyrrolidine groups. This combination allows for diverse chemical transformations and potential biological activities .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-(4-bromophenyl)-1,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C12H16BrNO/c1-9-7-14(2)8-12(9,15)10-3-5-11(13)6-4-10/h3-6,9,15H,7-8H2,1-2H3

InChI Key

UPXSLLBSSCNPTI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(C2=CC=C(C=C2)Br)O)C

Origin of Product

United States

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